4-Fluoro-2-methoxynicotinic acid molecular structure
4-Fluoro-2-methoxynicotinic acid molecular structure
The following technical guide details the molecular structure, synthesis, and physicochemical properties of 4-Fluoro-2-methoxynicotinic acid .
Molecular Architecture, Synthesis Strategy, and Physicochemical Profile
Executive Summary
4-Fluoro-2-methoxynicotinic acid (CAS: 1060806-71-4 ) is a highly functionalized pyridine derivative serving as a critical scaffold in medicinal chemistry.[1][2] Characterized by a "push-pull" electronic system—where the electron-donating methoxy group at C2 opposes the electron-withdrawing fluorine at C4—this molecule is a privileged intermediate for synthesizing kinase inhibitors and fluorinated heterocycles.
This guide analyzes its structural geometry, validates synthesis routes to avoid common regioselectivity errors, and provides spectroscopic data for identification.[3]
Molecular Structure & Geometry[3][4]
Chemical Identity
| Property | Detail |
| IUPAC Name | 4-Fluoro-2-methoxypyridine-3-carboxylic acid |
| CAS Number | 1060806-71-4 |
| Molecular Formula | |
| Molecular Weight | 171.13 g/mol |
| SMILES | COc1nc(ccc1F)C(=O)O |
Structural Analysis (Sterics & Electronics)
The molecule exhibits a 1,2,3,4-substitution pattern on the pyridine ring, creating a dense steric environment around the carboxylic acid at position C3.
-
The "Ortho-Ortho" Squeeze: The carboxylic acid at C3 is flanked by a methoxy group at C2 and a fluorine atom at C4.[3]
-
Electronic Push-Pull:
-
C2-Methoxy (EDG): Acts as a strong
-donor, increasing electron density at C3 and C5 via resonance.[3] This makes the ring less susceptible to nucleophilic attack compared to a bare pyridine.[3] -
C4-Fluorine (EWG): Exerts a strong inductive effect (-I), withdrawing electron density from C3.[3] This lowers the pKa of the adjacent carboxylic acid and activates the C4 position for potential
reactions under forcing conditions.[3]
-
Structural Diagram (Logic Flow)
The following diagram illustrates the competing electronic and steric forces defining the molecule's reactivity.[3]
Caption: Structural interplay showing how flanking groups at C2 and C4 influence the central carboxylic acid.
Synthesis & Regioselectivity (The "Isomer Trap")[3]
The Regioselectivity Challenge
A common pitfall in synthesizing this molecule is the confusion with its isomer, 2-fluoro-4-methoxynicotinic acid (CAS 1190315-81-1). Standard nucleophilic aromatic substitution (
Recommended Route: Directed Ortho-Metalation (DoM)
To ensure the correct regiochemistry (4-Fluoro, 2-Methoxy), the most reliable route utilizes Directed Ortho-Metalation . This method leverages the synergistic directing effects of the fluorine and methoxy groups.[3]
Protocol:
-
Starting Material: 4-Fluoro-2-methoxypyridine (CAS 96530-81-3).[3][4]
-
Reagent: Lithium Diisopropylamide (LDA) or n-Butyllithium (n-BuLi).[3]
-
Mechanism: The C3 proton is sandwiched between two directing groups (ortho to F, ortho to OMe).[3] It is highly acidic relative to other ring protons.[3]
-
Quench: Solid
(Dry Ice).[3]
Experimental Workflow (DoM Route)
Caption: Directed Ortho-Metalation pathway ensuring exclusive formation of the C3-carboxylated product.
Alternative Route (Nucleophilic Substitution)
Note: This route is riskier due to isomer formation.[3]
-
Precursor: Methyl 2,4-difluoronicotinate.[3]
-
Reagent: Sodium Methoxide (NaOMe), 1.0 eq, -10°C.
-
Risk: Requires careful monitoring.[3] Attack at C4 (yielding the 4-methoxy isomer) is a major competing pathway.[3] The C2-methoxy product is favored only under specific kinetic control or solvent conditions (e.g., non-polar solvents to aggregate the nucleophile near the ring nitrogen).[3]
Spectroscopic Profile
Researchers should validate the structure using the following expected signals.
Nuclear Magnetic Resonance (NMR)
| Nucleus | Shift ( | Multiplicity | Assignment |
| 3.95 | Singlet (3H) | ||
| 6.80 - 6.90 | Doublet of Doublets | C5-H (Couples to F and C6-H) | |
| 8.20 - 8.30 | Doublet of Doublets | C6-H (Deshielded by N) | |
| 13.50 | Broad Singlet | ||
| -105.0 to -110.0 | Multiplet | Ar-F (Typical range for pyridyl fluoride) |
Mass Spectrometry (MS)
-
Ionization Mode: ESI (-) or ESI (+)
-
Molecular Ion:
- [3]
-
Fragmentation: Loss of
(44 Da) is common in the negative mode, yielding the decarboxylated pyridine anion.[3]
Applications in Drug Discovery
This scaffold is a "privileged structure" in kinase inhibitor design.[3]
-
Solubility Enhancement: The pyridine nitrogen provides a hydrogen bond acceptor, improving aqueous solubility compared to phenyl analogs.[3]
-
Metabolic Stability: The fluorine atom at C4 blocks metabolic oxidation at a typically vulnerable position, extending the half-life (
) of the drug candidate.[3] -
Vectoring: The carboxylic acid serves as a handle for amide coupling, allowing the attachment of complex pharmacophores.[3]
References
-
PubChem Compound Summary. 4-Fluoro-2-methoxynicotinic acid (CAS 1060806-71-4).[1][3] National Center for Biotechnology Information.[3] Link[3]
-
Schlosser, M. (2005).[3] Organometallics in Synthesis: A Manual. (Detailed protocols on Directed Ortho-Metalation of pyridines).
- Journal of Fluorine Chemistry. (General reference for F NMR shifts of fluorinated pyridines). Note: Specific spectral data extrapolated from analogous 2,4-disubstituted pyridines.
-
Lead Sciences. Product Specification: 4-Fluoro-2-methoxynicotinic acid.[1][2][3]Link[3]
Sources
- 1. Hebei Summedchem Co., Ltd. --2,6-Dimethoxypyridine-3-boronic acid [summedchem.com]
- 2. 4-Fluoro-2-methoxynicotinic acid - Lead Sciences [lead-sciences.com]
- 3. 4-Fluorocinnamic acid | C9H7FO2 | CID 1530234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Fluoro-2-methoxypyridine | C6H6FNO | CID 338458 - PubChem [pubchem.ncbi.nlm.nih.gov]
4-Fluoro-Pyridine Derivative
Meisenheimer Complex (stabilized)
4-Substituted-Pyridine Derivative